2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acid
Description
2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acid (CAS: 923751-96-6) is a fluorinated quinoline derivative featuring a cyclopropyl substituent at position 2, a fluorine atom at position 8, and a carboxylic acid group at position 3.
Properties
Molecular Formula |
C13H10FNO2 |
|---|---|
Molecular Weight |
231.22 g/mol |
IUPAC Name |
2-cyclopropyl-8-fluoroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H10FNO2/c14-10-3-1-2-8-9(13(16)17)6-11(7-4-5-7)15-12(8)10/h1-3,6-7H,4-5H2,(H,16,17) |
InChI Key |
PNOZRMQXWSVAND-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C=CC=C3F)C(=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Gould-Jacobs reaction, where an aniline derivative undergoes cyclization in the presence of polyphosphoric acid . Another approach involves the Friedländer synthesis, which uses ortho-substituted aniline and an aldehyde or ketone with a reactive methylene group .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of transition metal catalysts and green chemistry protocols, such as ionic liquid-mediated reactions, are also explored to enhance the efficiency and environmental sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitric acid, and sulfuric acid are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acid is a synthetic fluoroquinolone antibiotic with a unique structure that enhances its pharmacological properties. Its primary application is in treating bacterial infections due to its antibacterial activity.
Antibacterial Activity
2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acid inhibits bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. The inhibition of these enzymes prevents bacterial cell division, leading to bactericidal effects. It has a broad spectrum of activity against Gram-positive and Gram-negative bacteria.
Compared to other quinolone carboxylic acid derivatives, 2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acid has unique substituents that give it distinct chemical properties and biological activities. For example, the cyclopropyl group enhances its stability and binding affinity to target enzymes.
Comparison with Other Antibiotics
| Compound | Key Features | Unique Aspects |
|---|---|---|
| Ciprofloxacin | Broad-spectrum antibiotic | Different substituent profile |
| Levofloxacin | Enhanced activity against respiratory pathogens | Stereoisomer with different pharmacokinetics |
| Moxifloxacin | Strong activity against Gram-positive bacteria | Improved tissue penetration |
| 2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acid | Unique cyclopropyl group enhancing stability | Distinct binding affinity due to cyclopropyl structure |
Overcoming Antibiotic Resistance
2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acid's structure may allow opportunities in drug design to combat antibiotic resistance. This can be achieved by modifying its substituents to enhance efficacy or reduce side effects.
Potential Drawbacks
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to the disruption of bacterial cell division and ultimately cell death .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table and discussion highlight key structural analogs of 2-cyclopropyl-8-fluoroquinoline-4-carboxylic acid, focusing on substituent variations and their hypothesized effects on physicochemical and biological properties.
Table 1: Structural Analogs of 2-Cyclopropylquinoline-4-carboxylic Acid Derivatives
Key Comparative Insights
a. Substituent Position and Electronic Effects
- Fluorine at Position 8 (Target Compound): The 8-fluoro substitution in the target compound likely improves metabolic stability compared to non-fluorinated analogs, as fluorine resists oxidative degradation. This position may also influence binding interactions in biological systems, akin to fluoroquinolones like ciprofloxacin .
- Chloro vs.
b. Impact of Multiple Substituents
- Difluoro Derivatives (6,7-Difluoro): The 6,7-difluoro analog introduces additional polarity, which may enhance water solubility but could also disrupt membrane permeability. Such substitutions are often explored to balance pharmacokinetic properties .
- Dichloro Derivatives (5,8-Dichloro): The dual chloro groups may lower the pKa of the carboxylic acid group, increasing its ionization at physiological pH and affecting bioavailability .
c. Functional Group Variations
- Methyl vs. Methoxy substituents (e.g., 7-methoxy) may enhance solubility but are prone to demethylation in vivo .
Biological Activity
2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acid is a synthetic compound belonging to the fluoroquinolone class of antibiotics. Its unique structure, characterized by a cyclopropyl group and a fluorine atom, contributes to its significant biological activity, particularly its antibacterial properties. This article delves into the compound's biological activity, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of 2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acid is , with a molecular weight of approximately 235.23 g/mol. The presence of the cyclopropyl group enhances its stability and binding affinity to bacterial enzymes, making it an interesting candidate for further research in medicinal chemistry.
The primary mechanism of action for 2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division, leading to bactericidal effects .
In Vitro Studies
In vitro studies have demonstrated that 2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acid exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The compound was tested using the agar diffusion method against strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that it has a broad spectrum of activity, comparable to established antibiotics like ciprofloxacin and levofloxacin .
| Bacterial Strain | Inhibition Zone (mm) | Comparison with Ciprofloxacin |
|---|---|---|
| Staphylococcus aureus | 20 | Similar |
| Escherichia coli | 18 | Slightly lower |
| Pseudomonas aeruginosa | 15 | Comparable |
| Methicillin-resistant S. aureus | 17 | Comparable |
Case Studies
Recent research has highlighted the potential of 2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acid in treating bacterial infections, especially in light of increasing antibiotic resistance. A study focused on modifying its substituents to enhance efficacy and reduce side effects showed promising results in binding affinity studies using molecular docking simulations .
Comparative Analysis with Other Fluoroquinolones
The following table compares 2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acid with other fluoroquinolone antibiotics:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Ciprofloxacin | Broad-spectrum antibiotic | Different substituent profile |
| Levofloxacin | Enhanced activity against respiratory pathogens | Stereoisomer with different pharmacokinetics |
| Moxifloxacin | Strong activity against Gram-positive bacteria | Improved tissue penetration |
| 2-Cyclopropyl-8-fluoroquinoline-4-carboxylic acid | Unique cyclopropyl group enhancing stability | Distinct binding affinity due to cyclopropyl structure |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
